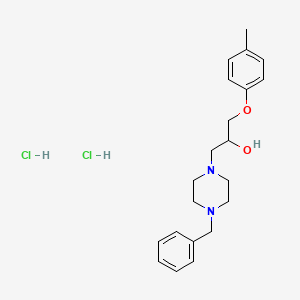

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves the following steps:

Formation of the piperazine ring: This can be achieved by reacting benzylamine with ethylene diamine under appropriate conditions.

Attachment of the p-tolyloxy group: This step involves the reaction of the piperazine derivative with p-tolyl chloride in the presence of a base such as sodium hydroxide.

Formation of the final product: The intermediate is then reacted with epichlorohydrin to form the final product, which is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. Studies have shown that compounds similar to 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. The mechanism involves the modulation of serotonin levels in the brain, enhancing mood and emotional well-being .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In vitro studies suggest that it may inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Chemokine Receptor Modulation

According to patent literature, derivatives of this compound have been identified as antagonists of Chemokine Receptor 1 (CCR-1). This receptor plays a crucial role in inflammatory responses and the migration of immune cells. Therefore, compounds targeting CCR-1 could be beneficial in treating inflammatory diseases and conditions involving excessive immune cell activation .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride to various biological targets. These studies help in understanding how the compound interacts at the molecular level with receptors and enzymes involved in disease pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the action of a natural ligand.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol

- 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.

Actividad Biológica

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential pharmacological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Its piperazine moiety suggests potential activity as a serotonin receptor antagonist or agonist, which can modulate mood and anxiety.

1. Anticonvulsant Activity

Recent studies have shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives containing piperazine rings have been evaluated for their efficacy in models of epilepsy, demonstrating significant protective effects in maximal electroshock (MES) tests. The introduction of lipophilic groups has been correlated with enhanced anticonvulsant activity, suggesting that the compound may also exhibit similar effects.

2. Antidepressant and Anxiolytic Effects

The benzylpiperazine structure is known for its potential antidepressant and anxiolytic effects. Compounds that modulate serotonin levels have been extensively studied for these applications. The specific interactions of this compound with serotonin receptors may contribute to such effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | R Group | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|---|

| 1 | iPr | 0.487 ± 0.035 | Mcl-1 Inhibition | Potent inhibitor |

| 2 | Ph | 1.15 ± 0.28 | Bcl-xL Inhibition | Moderate selectivity |

| 3 | 4-Me-C6H4 | 0.335 ± 0.027 | Mcl-1 Inhibition | High selectivity |

| 4 | Naphthyl | 0.082 ± 0.012 | Bcl-xL Inhibition | Most potent |

These findings indicate that modifications to the substituents on the piperazine ring can significantly alter the potency and selectivity of the compound against specific targets.

Study on Anticonvulsant Properties

In a study evaluating various piperazine derivatives, it was found that compounds similar to this compound exhibited protective effects against seizures induced by electrical stimulation in animal models. The most effective derivatives were those that maintained a balance between lipophilicity and hydrophilicity, enhancing their ability to cross the blood-brain barrier.

Study on Serotonin Receptor Modulation

Another study focused on the modulation of serotonin receptors by piperazine derivatives demonstrated that certain substitutions could enhance binding affinity and efficacy at serotonin receptor sites, potentially leading to improved antidepressant effects.

Propiedades

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.2ClH/c1-18-7-9-21(10-8-18)25-17-20(24)16-23-13-11-22(12-14-23)15-19-5-3-2-4-6-19;;/h2-10,20,24H,11-17H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUETZLVXEEEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.